Cinchocaine N-Oxide belongs to the class of compounds known as N-oxides, which are characterized by the presence of an oxygen atom bonded to a nitrogen atom that is part of a tertiary amine. This structural modification can enhance the stability and solubility of the compound, potentially influencing its pharmacokinetic and pharmacodynamic properties .
The synthesis of Cinchocaine N-Oxide typically involves the oxidation of its parent compound, cinchocaine. The most common oxidizing agents used for this transformation include hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adducts. These reactions are generally conducted under mild conditions to optimize yield and purity .
Cinchocaine N-Oxide's molecular structure features a quinoline ring system along with an amine oxide functional group. The presence of the nitrogen-oxygen bond (N+–O−) contributes to its unique properties.
The quinoline structure contributes to the compound's pharmacological activity, while the N-O bond plays a critical role in its reactivity and stability.
Cinchocaine N-Oxide can participate in various chemical reactions due to its functional groups:
Cinchocaine N-Oxide acts primarily as a local anesthetic by blocking sodium channels in neuronal membranes.
The mechanism involves:
Cinchocaine N-Oxide exhibits several notable physical and chemical properties:
Cinchocaine N-Oxide has several scientific applications:
Due to its unique structure and properties, further research into Cinchocaine N-Oxide could uncover additional therapeutic applications or enhancements in anesthetic efficacy compared to traditional agents .
Cinchocaine (dibucaine), a potent aminoamide local anesthetic, was first synthesized in the 1920s as a structural analog of cocaine. Its development stemmed from systematic efforts to identify longer-acting, less toxic alternatives to early ester-type anesthetics like procaine [1] [6]. Cinchocaine's clinical adoption accelerated due to its exceptional potency—approximately 10-fold greater than lidocaine—making it valuable for spinal anesthesia and topical formulations [1]. The N-oxide derivative, cinchocaine N-oxide (CAS 87864-07-1), emerged much later as a deliberate metabolic modification aimed at addressing cinchocaine's inherent limitations. Historical records indicate initial interest in N-oxidation during the 1970s–1980s as a general prodrug strategy for tertiary amine drugs, though systematic investigation of cinchocaine N-oxide began in earnest only in the early 2000s [10]. This derivative represented an innovative approach to circumvent cinchocaine's neurotoxicity and solubility challenges while retaining its pharmacological activity through bioreversible conversion [3] [10].
Cinchocaine N-oxide shares the core quinoline structure of its parent compound but features a modified tertiary amine group where the nitrogen atom is oxidized to form an N-oxide moiety. This transformation converts the amine from a lipophilic, membrane-permeable base into a more polar, hydrophilic species [3] [9]. Table 1 details the key structural differences:
Table 1: Structural and Physicochemical Comparison of Cinchocaine and Cinchocaine N-Oxide
Property | Cinchocaine | Cinchocaine N-Oxide |
---|---|---|
CAS Number | 85-79-0 | 87864-07-1 |
Molecular Formula | C₂₀H₂₉N₃O₂ | C₂₀H₂₉N₃O₃ |
Molecular Weight (g/mol) | 343.47 | 359.46 |
IUPAC Name | 2-butoxy-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide | 2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide |
Key Functional Group | Tertiary amine | N-Oxide |
LogP (Predicted) | ~3.5 | ~2.0 |
The N-oxide modification profoundly alters physicochemical behavior. The addition of oxygen increases molecular weight by 16 Da and introduces a zwitterionic character, significantly enhancing water solubility. Crucially, this modification is bioreversible—enzymatic reduction in vivo regenerates the active cinchocaine [3] [10]. Chemically, the quinoline nucleus positions the N-oxide within a broader class of bioactive heterocycles, sharing structural motifs with antimalarial quinolines (e.g., chloroquine) and antibacterial agents [9].
Despite its potential, cinchocaine N-oxide remains underexplored compared to its parent drug. Key knowledge gaps include:
Current research focuses primarily on its utility as a solubility-enhancing prodrug rather than a distinct therapeutic entity [3] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: